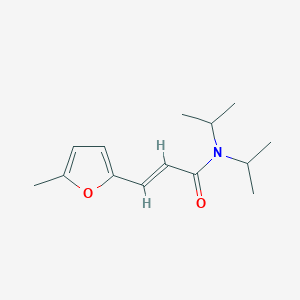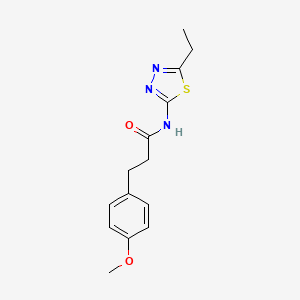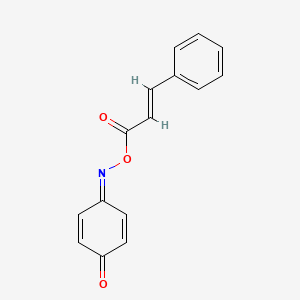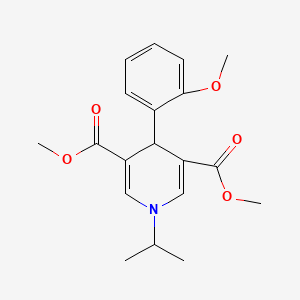
N,N-diisopropyl-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisopropyl-3-(5-methyl-2-furyl)acrylamide, commonly known as MIF-DIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellowish crystalline solid that is soluble in water and organic solvents. MIF-DIPA is used in various fields of research, including medicinal chemistry, material science, and biochemistry.
作用机制
The mechanism of action of MIF-DIPA is not fully understood. However, it is believed that it works by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition leads to a reduction in inflammation, which is beneficial in various disease conditions.
Biochemical and Physiological Effects:
MIF-DIPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase (iNOS). In vivo studies have shown that it can reduce inflammation and improve outcomes in various disease models, including sepsis, rheumatoid arthritis, and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using MIF-DIPA in lab experiments is its ability to inhibit the release of pro-inflammatory cytokines, which is beneficial in various disease models. It is also relatively easy to synthesize and has good solubility in both water and organic solvents. However, one of the limitations of using MIF-DIPA is its potential toxicity, which needs to be carefully monitored.
未来方向
There are several future directions for research on MIF-DIPA. One potential direction is to investigate its potential as a protein stabilizer and as a tool for protein purification. Another potential direction is to study its potential as an anti-cancer agent, as some studies have shown that it can inhibit the growth of certain cancer cell lines. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
合成方法
MIF-DIPA can be synthesized using various methods, including the Michael addition reaction and the Knoevenagel condensation reaction. The Michael addition reaction involves the addition of an enolate to an α,β-unsaturated carbonyl compound, while the Knoevenagel condensation reaction involves the reaction between an aldehyde or ketone and an activated methylene compound. Both of these methods have been used successfully to synthesize MIF-DIPA.
科学研究应用
MIF-DIPA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the release of pro-inflammatory cytokines. In material science, it has been used to synthesize novel polymers with unique properties. In biochemistry, it has been studied for its potential as a protein stabilizer and as a tool for protein purification.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N,N-di(propan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)15(11(3)4)14(16)9-8-13-7-6-12(5)17-13/h6-11H,1-5H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIHSBGMFFXMJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)

![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)


![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)